molecular formula C30H60O2 B3055679 Ethyl octacosanoate CAS No. 6624-78-8

Ethyl octacosanoate

Cat. No. B3055679
CAS RN: 6624-78-8
M. Wt: 452.8 g/mol
InChI Key: BAIGIFRMHRSNIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl octacosanoate is a chemical compound with the molecular formula C30H60O2 . It has an average mass of 452.796 Da and a monoisotopic mass of 452.459320 Da .


Molecular Structure Analysis

The molecular structure of Ethyl octacosanoate consists of 30 carbon atoms, 60 hydrogen atoms, and 2 oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file . The molecule contains a total of 91 bonds, including 31 non-H bonds, 1 multiple bond, 28 rotatable bonds, 1 double bond, and 1 aliphatic ester .

Scientific Research Applications

Alkaloids of Argemone subfusiformis

A study by Bandoni, Rondina, and Coussio (1972) investigated the composition of wax esters in Argemone subfusiformis. They analyzed the mixture of ethyl esters and identified major constituents, including hexacosyl eicosanoate, and noted the presence of octacosanoic acid. This research contributes to understanding the chemical composition of plant waxes and their potential applications in various fields (Bandoni, Rondina, & Coussio, 1972).

S-ethyl Thiooctanoate in Lipase Catalysed Resolution

Frykman et al. (1993) explored the use of S-ethyl thiooctanoate as an acyl donor in the resolution of secondary alcohols via lipase-catalyzed transesterification. This study contributes to the development of efficient methods for producing enantiomerically pure compounds, which are valuable in pharmaceutical and chemical industries (Frykman, Öhrner, Norin, & Hult, 1993).

Combustion Kinetics of Ethyl Levulinate

Ghosh et al. (2018) investigated the combustion kinetics of ethyl levulinate, a liquid fuel candidate derived from lignocellulosic biomass. Their findings enhance understanding of combustion reactions and the potential use of such biofuels, contributing to renewable energy research (Ghosh et al., 2018).

Free Energy of Interchange between COO and CH3 or CH2 Groups

Lobbia, Vitali, and Berchiesi (1982) determined the interchange parameters between CH3 or CH2 and COO groups in binary systems including n-octacosane and methyl or ethyl octadecanoate. This study provides insight into molecular interactions in mixed systems, relevant in materials science and chemistry (Lobbia, Vitali, & Berchiesi, 1982).

Methylation of Aliphatic and Aromatic Compounds

Lee et al. (2017) compared methods for the methylation of aliphatic and aromatic compounds, including octacosanoic acid. Their research contributes to the development of efficient and accurate methylation protocols, important in organic synthesis and analytical chemistry (Lee et al., 2017).

Octacosanol Metabolism Study

Menéndez et al. (2005) conducted an in vitro and in vivo study on the metabolism of octacosanol. Their findings are crucial for understanding the metabolic pathways and potential therapeutic applications of long-chain aliphatic alcohols like octacosanol (Menéndez et al., 2005).

Sodium Octacosanoate-Based Nucleating Agent in Polyurethanes

Freitag et al. (2011) examined the use of sodium octacosanoate as a nucleating agent in thermoplastic polyurethanes, providing insights into the material's properties and applications in polymer engineering (Freitag, Riegel, Pezzin, Costa, & Amico, 2011).

Ethylene Effects on Apple Fruit Cuticular Wax

Li et al. (2017) studied ethylene effects on apple fruit cuticular wax, including constituents like 1-octacosanol. This research is relevant to understanding postharvest fruit quality and storage conditions (Li, Min, Song, Shao, & Zhang, 2017).

Safety and Hazards

Ethyl octacosanoate is classified as a combustible liquid and is toxic to aquatic life with long-lasting effects . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, avoiding release to the environment, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

ethyl octacosanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H60O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(31)32-4-2/h3-29H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIGIFRMHRSNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H60O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40984754
Record name Ethyl octacosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40984754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl octacosanoate

CAS RN

6624-78-8
Record name NSC53833
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53833
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl octacosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40984754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.